molecular formula C17H14O4 B191209 7-O-Ethyldaidzein CAS No. 146698-96-6

7-O-Ethyldaidzein

Cat. No.: B191209
CAS No.: 146698-96-6
M. Wt: 282.29 g/mol
InChI Key: YMGLMEIZDQKJBW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Ethyldaidzein typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction mixture is then subjected to cyclization using an acid catalyst like sulfuric acid to form the chromen-4-one core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-O-Ethyldaidzein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-O-Ethyldaidzein has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-O-Ethyldaidzein involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-O-Ethyldaidzein is unique due to the presence of both ethoxy and hydroxyphenyl groups, which contribute to its distinct chemical reactivity and biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGLMEIZDQKJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400753
Record name 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146698-96-6
Record name 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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